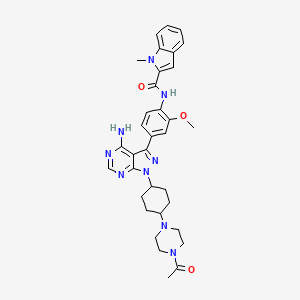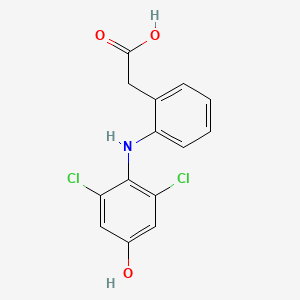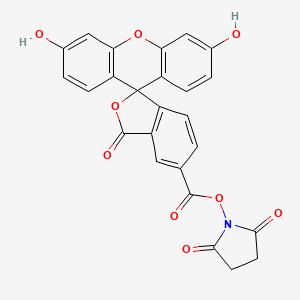
A-770041
Übersicht
Beschreibung
A-770041 is a selective and orally active inhibitor of the Src-family kinase Lck (lymphocyte-specific protein tyrosine kinase). It has shown significant potential in scientific research, particularly in the study of immune responses and transplant rejection. The compound is known for its high selectivity towards Lck over other Src-family kinases, making it a valuable tool in immunological studies .
Wissenschaftliche Forschungsanwendungen
A-770041 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Immunologie: Es wird verwendet, um die T-Zell-Signaltransduktion und Immunantworten aufgrund seiner selektiven Hemmung von Lck zu untersuchen.
Transplantation: Die Verbindung ist wertvoll in der Forschung zur Transplantatabstoßung, da sie Immunantworten modulieren kann.
Krebsforschung: this compound wird verwendet, um die Rolle von Lck in der Signaltransduktion und Proliferation von Krebszellen zu untersuchen.
Arzneimittelentwicklung: Es dient als Leitverbindung zur Entwicklung neuer therapeutischer Wirkstoffe, die auf immunbedingte Krankheiten abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv die Kinaseaktivität von Lck hemmt. Diese Hemmung stört die T-Zell-Rezeptor-Signaltransduktion, was zu einer reduzierten Aktivierung und Proliferation von T-Zellen führt. Die Verbindung bindet an die ATP-Bindungsstelle von Lck und verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen, die an der T-Zell-Aktivierung beteiligt sind .
Wirkmechanismus
Target of Action
A-770041, also known as KIN001-111, is a potent inhibitor of the Src family kinases, specifically Lck . Lck plays a crucial role in T-cell signaling . It is 300-fold more selective towards Lck over Fyn, another member of the Src family kinase .
Mode of Action
This compound interacts with its target, Lck, by inhibiting its activation and expression . This inhibition is achieved with an IC50 value of 147 nM in the presence of 1 mM ATP . The compound also shows significant selectivity, being 300-fold more selective towards Lck over Fyn .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the T-cell signaling pathway . By inhibiting Lck, a key player in this pathway, this compound disrupts the normal functioning of T-cells. This disruption can lead to various downstream effects, such as the prevention of acute rejection in transplantation .
Pharmacokinetics
This compound is orally bioavailable, with a bioavailability of 34.1% at a dose of 10 mg/kg . It has a half-life of 4.1 hours , indicating that it remains in the body for a significant period of time. This allows the compound to exert its effects over a prolonged period.
Result of Action
The primary result of this compound’s action is the reversal of multidrug resistance (MDR) in osteosarcoma cells . By inhibiting Lck, this compound increases the sensitivity of these cells to chemotherapy drugs like doxorubicin and paclitaxel . This leads to an increase in chemotherapy drug-induced cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of ATP influences the compound’s ability to inhibit Lck . Additionally, the compound’s effectiveness can vary depending on the specific cellular environment, such as the presence of multidrug-resistant osteosarcoma cells .
Biochemische Analyse
Biochemical Properties
A-770041 is an ATP-competitive inhibitor that specifically targets Lck, a member of the Src family of tyrosine kinases . It inhibits both Src and Lck activation and expression . The compound has shown to interact with these enzymes, leading to a decrease in their activity and subsequent effects on various biochemical reactions .
Cellular Effects
This compound has demonstrated significant effects on various types of cells, particularly cancer cells. It has been found to increase chemotherapy drug-induced cell death in human osteosarcoma MDR cell lines . This compound inhibits both Src and Lck activation and expression, which results in increased sensitivity to drugs like doxorubicin and paclitaxel . It also increases the intracellular drug accumulation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Lck, a member of the Src family of tyrosine kinases . By inhibiting Lck, this compound prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and interleukin (IL)-2 production .
Dosage Effects in Animal Models
In animal models, doses of this compound at or above 10 mg/kg/day have been shown to prevent rejection of heart transplants . This indicates that the effects of this compound can vary with different dosages in animal models.
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues was not found in the search results, it is known that this compound is orally bioavailable . This suggests that it can be absorbed and distributed within the body after oral administration.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von A-770041 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrazolopyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Funktionalisierung des Kerns: Einführung verschiedener funktioneller Gruppen in die Kernstruktur, um die gewünschten chemischen Eigenschaften zu erreichen.
Endgültige Kupplungsreaktionen: Diese Schritte beinhalten die Kupplung der Kernstruktur mit anderen Molekülfragmenten, um die endgültige Verbindung zu bilden.
Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung eingesetzt, und das Endprodukt wird oft als Feststoffpulver erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
A-770041 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls verändern.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringen und Stickstoffatomen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene oder Nucleophile unter geeigneten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PP2: Ein weiterer Inhibitor der Src-Familie-Kinase, jedoch weniger selektiv für Lck.
Dasatinib: Ein Breitband-Kinase-Inhibitor mit Aktivität gegen mehrere Src-Familie-Kinasen.
Saracatinib: Selektiv für Src-Familie-Kinasen, aber mit unterschiedlichen Selektivitätsprofilen im Vergleich zu A-770041.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Selektivität für Lck gegenüber anderen Src-Familie-Kinasen, wie Fyn und Src. Diese Selektivität macht es besonders nützlich für die Untersuchung der T-Zell-Signaltransduktion ohne Off-Target-Effekte auf andere Kinasen .
Wenn Sie weitere spezifische Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWFTYYYCSSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869748-10-7 | |
| Record name | A-770041 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-770041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















